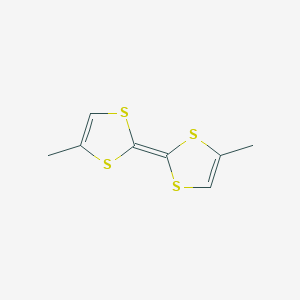
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Vue d'ensemble
Description
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole, commonly known as MMDT, is a small organic molecule that has gained attention in the scientific community due to its unique properties. MMDT is a highly conjugated molecule that exhibits strong electron-donating and electron-accepting properties, making it a useful compound for various applications in chemistry and material science.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Approaches and Structural Characterization : Research has demonstrated various synthetic routes and structural analyses for 1,3-dithiole derivatives, which are key components in the synthesis of organic metals and have applications in molecular electronics. These compounds, including derivatives similar to "(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole," have been explored for their electronic and structural properties, showcasing their potential in creating advanced materials with specific electronic characteristics (Liang-zhong Xu et al., 2005).
Physical and Chemical Properties : The physical and chemical properties of 1,3-dithiol-2-ylidene derivatives have been extensively studied. Investigations into their electronic absorption spectra, molecular structure, and electrochemical behavior provide insights into their potential applications in electronic devices and materials science. These studies reveal the compounds' low oxidation potentials and unique electronic spectra, which are crucial for their applications in electronic and photonic devices (Zhi-Gang Niu et al., 2014).
Applications in Material Science and Organic Electronics
Organic Electronics : One of the key applications of 1,3-dithiole derivatives is in the field of organic electronics, where they serve as critical components in the development of organic metals and semiconductors. Their unique electronic properties, such as low oxidation potentials and the ability to form conductive polymers, make them ideal candidates for use in organic transistors, solar cells, and other electronic devices (M. Kozaki et al., 1994).
Molecular Electronics : The structural and electronic properties of 1,3-dithiol-2-ylidene derivatives, including their ability to form stable radical cations and their conductive properties, have been leveraged in the design of molecular electronics. These compounds have been incorporated into molecular devices, showcasing the potential of using 1,3-dithiole-based compounds in the development of future electronic components (Yan Peng et al., 2010).
Propriétés
IUPAC Name |
(2E)-4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWYNVNQFNGBX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C2SC=C(S2)C)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C\2/SC=C(S2)C)/S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Difluoromethoxy)phenyl]-2-phenylethanone](/img/structure/B1642520.png)
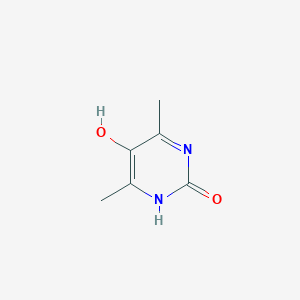
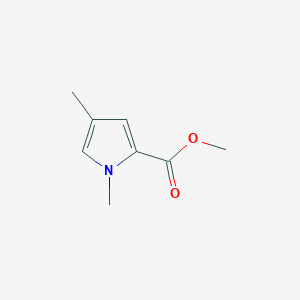
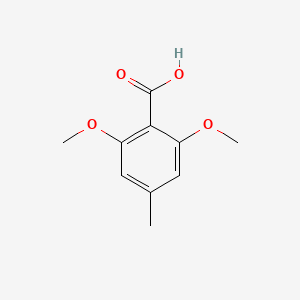



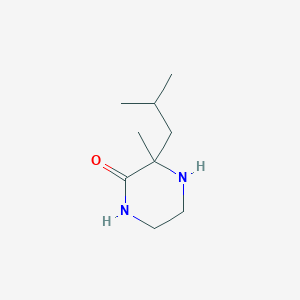

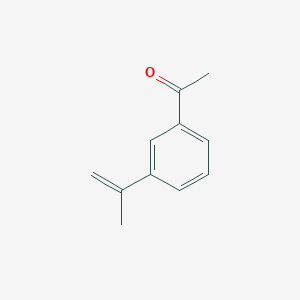
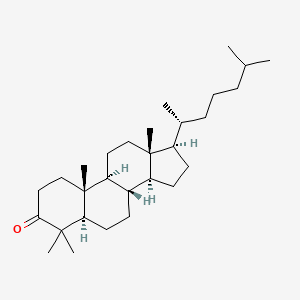

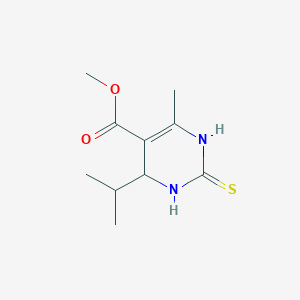
![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)